molecular formula C14H20BrClN2OS B5026037 2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride

2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride

Cat. No. B5026037
M. Wt: 379.7 g/mol
InChI Key: FKLBTMNLRHQMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure with sulfur, nitrogen, and oxygen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry for drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the thiazolidinone ring attached to a 4-bromophenyl group and a 3-(dimethylamino)propyl group. The bromine atom on the phenyl ring is a significant feature as it is often involved in various chemical reactions .


Chemical Reactions Analysis

As a thiazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced in a substitution reaction, and the compound could also undergo reactions at the thiazolidinone ring .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many thiazolidinone derivatives exhibit biological activity and are studied for their potential as therapeutic agents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and ensure safety .

Future Directions

The future directions for this compound could involve further studies to explore its potential biological activities and possible applications in medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2OS.ClH/c1-16(2)8-3-9-17-13(18)10-19-14(17)11-4-6-12(15)7-5-11;/h4-7,14H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLBTMNLRHQMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(SCC1=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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